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molecular formula C18H18N2O2 B8439554 1-(6-Benzyloxy-3-methyl-indazol-1-yl)-propan-2-one CAS No. 362512-27-4

1-(6-Benzyloxy-3-methyl-indazol-1-yl)-propan-2-one

Cat. No. B8439554
M. Wt: 294.3 g/mol
InChI Key: VTQZIJAHXKYERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06956036B1

Procedure details

A solution of the product from Step B (2.3 g, 9.7 mmol) in DMF (10 ml) was treated by the sequence described for Example 1, Step B to give a residue, which was used in the next step without further purification: MS (ES) m/z 295 (M+).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:17]=[C:16]2[C:12]([C:13]([CH3:18])=[N:14][NH:15]2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CN(C=O)C>[CH2:1]([O:8][C:9]1[CH:17]=[C:16]2[C:12]([C:13]([CH3:18])=[N:14][N:15]2[CH2:10][C:9](=[O:8])[CH3:17])=[CH:11][CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(=NNC2=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(=NN(C2=C1)CC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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